molecular formula C11H15F2NO B12100972 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol

1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol

Cat. No.: B12100972
M. Wt: 215.24 g/mol
InChI Key: PIYDZIWWSKTRPG-UHFFFAOYSA-N
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Description

1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol is an organic compound that features a benzylamine structure with two fluorine atoms substituted at the 2 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol typically involves the reaction of 2,5-difluorobenzylamine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-one.

    Reduction: Formation of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-Difluorobenzyl)amino)propan-2-ol
  • 1-(2,5-Difluorobenzyl)piperazine
  • 2,5-Difluorobenzylamine

Uniqueness

1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of both an amino and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

PIYDZIWWSKTRPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C=CC(=C1)F)F)O

Origin of Product

United States

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